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N,N-Dimethylpyridine-3-sulfonamide

Catalog No.
S764009
CAS No.
4810-41-7
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylpyridine-3-sulfonamide

CAS Number

4810-41-7

Product Name

N,N-Dimethylpyridine-3-sulfonamide

IUPAC Name

N,N-dimethylpyridine-3-sulfonamide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3

InChI Key

HGZULNNLLFYOFI-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CN=CC=C1

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC=C1
  • Organic synthesis: The presence of a sulfonamide group suggests N,N-Dimethylpyridine-3-sulfonamide may be useful as a building block in organic synthesis for the creation of more complex molecules. More research is needed to confirm this application.
  • Proteomics research: Some suppliers mention its use in proteomics research []. Proteomics is the study of proteins within a cell, organism, or tissue. N,N-Dimethylpyridine-3-sulfonamide's specific role in this field is unclear and requires further investigation.

N,N-Dimethylpyridine-3-sulfonamide is an organic compound with the molecular formula C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S} and a molecular weight of approximately 186.23 g/mol . It features a pyridine ring substituted with two methyl groups and a sulfonamide functional group. This compound is known for its role in various

, including:

  • Sulfonamide Formation: It can be synthesized through the reaction of sulfonyl chlorides with amines, leading to the formation of sulfonamides.
  • Nucleophilic Substitution Reactions: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
  • Coupling Reactions: This compound is also involved in coupling reactions, such as the Chan-Lam coupling reaction, which utilizes organometallic reagents .

N,N-Dimethylpyridine-3-sulfonamide exhibits various biological activities. It has been noted for its potential antimicrobial properties and may serve as a scaffold for developing new pharmaceutical agents. Its structural features allow it to interact with biological targets, making it valuable in drug discovery efforts .

The synthesis of N,N-Dimethylpyridine-3-sulfonamide can be achieved through several methods:

  • Direct Sulfonation: Pyridine can be treated with sulfuric acid or sulfur trioxide to introduce the sulfonyl group.
  • Amine Reaction: The compound can be synthesized by reacting dimethylamine with pyridine-3-sulfonyl chloride.
  • Catalytic Methods: Recent studies have explored catalytic methods involving transition metals for more efficient synthesis routes .

N,N-Dimethylpyridine-3-sulfonamide has several applications:

  • Biochemical Research: It is utilized in proteomics and biochemical assays due to its ability to modify proteins and enzymes.
  • Pharmaceutical Development: The compound serves as a building block for synthesizing various drugs, particularly those targeting bacterial infections.
  • Catalysis: It is used as a ligand in catalytic reactions involving metal complexes .

Interaction studies of N,N-Dimethylpyridine-3-sulfonamide have focused on its binding affinities to various biological macromolecules. These studies indicate that the compound may interact with enzymes and receptors, influencing their activity. For example, its sulfonamide group can form hydrogen bonds with active site residues, enhancing or inhibiting enzymatic functions .

Several compounds share structural similarities with N,N-Dimethylpyridine-3-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Amino-N,N-dimethylpyridine-3-sulfonamideContains an amino group in addition to the sulfonamideIncreased reactivity due to amino group
4-Mercapto-N,N-dimethylpyridine-3-sulfonamideContains a thiol group instead of an amino groupPotential for different biological activities
6-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamideIncorporates a hydrazine moietyMay exhibit different pharmacological properties

N,N-Dimethylpyridine-3-sulfonamide is unique due to its specific arrangement of functional groups that contribute to its distinct reactivity and biological activity compared to these similar compounds.

Wikipedia

N,N-Dimethylpyridine-3-sulfonamide

Dates

Last modified: 08-15-2023

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